molecular formula C9H10FNO2 B3249213 Methyl 2-(4-amino-3-fluorophenyl)acetate CAS No. 192650-55-8

Methyl 2-(4-amino-3-fluorophenyl)acetate

Cat. No.: B3249213
CAS No.: 192650-55-8
M. Wt: 183.18 g/mol
InChI Key: PJLJNGDZXMGDIX-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-fluorophenyl)acetate, also known as MFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MFA has a molecular weight of 197.19 g/mol and a melting point of 92-94°C. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-fluorophenyl)acetate is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, such as the NF-κB pathway and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. This compound has also been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, which may contribute to its anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-amino-3-fluorophenyl)acetate has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be used as a starting material for the synthesis of novel compounds. This compound is also soluble in water and organic solvents, which makes it suitable for use in various assays. However, this compound has some limitations, including its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for research on Methyl 2-(4-amino-3-fluorophenyl)acetate. One area of interest is the development of this compound-based compounds with improved pharmacological properties for the treatment of various diseases. Another area of interest is the use of this compound as a building block for the synthesis of functional materials with potential applications in catalysis, sensing, and drug delivery. Further studies are also needed to fully elucidate the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Methyl 2-(4-amino-3-fluorophenyl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, this compound has been used as a building block for the synthesis of functional materials, such as molecularly imprinted polymers.

Properties

IUPAC Name

methyl 2-(4-amino-3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLJNGDZXMGDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288038
Record name Methyl 4-amino-3-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192650-55-8
Record name Methyl 4-amino-3-fluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192650-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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